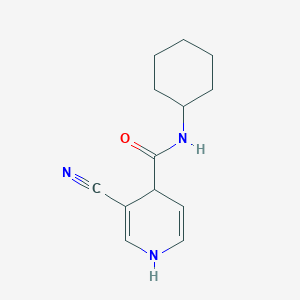
3-Cyano-N-cyclohexyl-1,4-dihydropyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyano-N-cyclohexyl-1,4-dihydropyridine-4-carboxamide is a chemical compound that belongs to the class of 1,4-dihydropyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-N-cyclohexyl-1,4-dihydropyridine-4-carboxamide can be achieved through various methods. One common approach involves the reaction of cyanoacetamide with cyclohexylamine under specific conditions. The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and advanced purification techniques ensures the efficient production of high-quality compounds .
化学反应分析
Types of Reactions
3-Cyano-N-cyclohexyl-1,4-dihydropyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .
科学研究应用
3-Cyano-N-cyclohexyl-1,4-dihydropyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in developing new drugs, particularly as calcium channel blockers.
Industry: The compound is used in the synthesis of various industrial chemicals and materials
作用机制
The mechanism of action of 3-Cyano-N-cyclohexyl-1,4-dihydropyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can affect various cellular processes, including muscle contraction and neurotransmitter release. The exact pathways and molecular targets involved depend on the specific biological context .
相似化合物的比较
Similar Compounds
3-Cyano-1,4-dihydropyridine: Similar structure but lacks the cyclohexyl group.
N-Cyclohexyl-1,4-dihydropyridine-4-carboxamide: Similar structure but lacks the cyano group.
1,4-Dihydropyridine derivatives: Various derivatives with different substituents.
Uniqueness
3-Cyano-N-cyclohexyl-1,4-dihydropyridine-4-carboxamide is unique due to the presence of both the cyano and cyclohexyl groups.
属性
CAS 编号 |
918948-99-9 |
|---|---|
分子式 |
C13H17N3O |
分子量 |
231.29 g/mol |
IUPAC 名称 |
3-cyano-N-cyclohexyl-1,4-dihydropyridine-4-carboxamide |
InChI |
InChI=1S/C13H17N3O/c14-8-10-9-15-7-6-12(10)13(17)16-11-4-2-1-3-5-11/h6-7,9,11-12,15H,1-5H2,(H,16,17) |
InChI 键 |
CGJICYYFNFUNBU-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NC(=O)C2C=CNC=C2C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


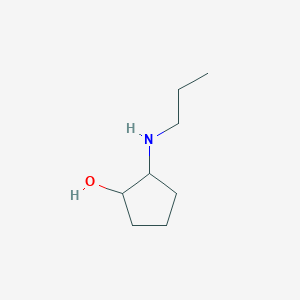
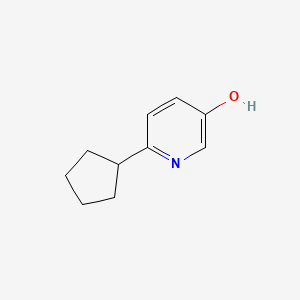
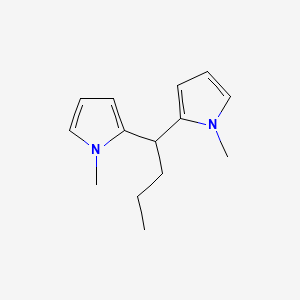
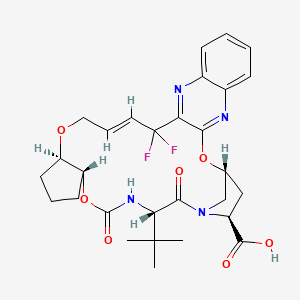
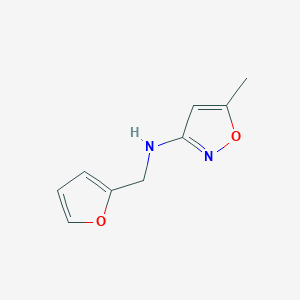
![N-[3-(1H-imidazol-1-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12634197.png)
![1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]-](/img/structure/B12634198.png)
![3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634211.png)

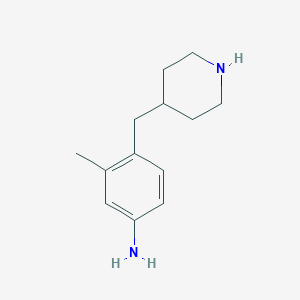
![4,4,5,5-Tetramethyl-2-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-1,3,2-dioxaborolane](/img/structure/B12634234.png)
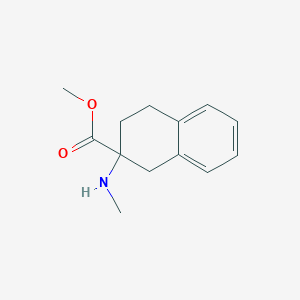
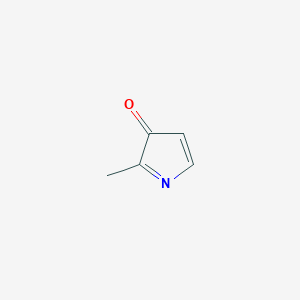
![3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12634249.png)
